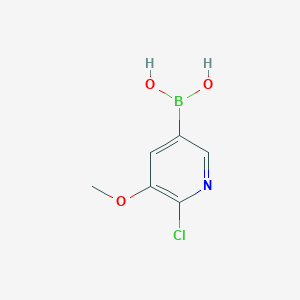

(6-Chloro-5-methoxypyridin-3-yl)boronic acid

CAS No.: 1548827-73-1

Cat. No.: VC2840958

Molecular Formula: C6H7BClNO3

Molecular Weight: 187.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1548827-73-1 |

|---|---|

| Molecular Formula | C6H7BClNO3 |

| Molecular Weight | 187.39 g/mol |

| IUPAC Name | (6-chloro-5-methoxypyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C6H7BClNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 |

| Standard InChI Key | OJBRJRLOQQAEOJ-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(N=C1)Cl)OC)(O)O |

| Canonical SMILES | B(C1=CC(=C(N=C1)Cl)OC)(O)O |

Introduction

Physical and Chemical Properties

Identification Data

(6-Chloro-5-methoxypyridin-3-yl)boronic acid has well-defined chemical properties that enable its identification and characterization. Table 1 presents the key identification parameters for this compound.

| Parameter | Value |

|---|---|

| CAS Number | 1548827-73-1 |

| Molecular Formula | C₆H₇BClNO₃ |

| Molecular Weight | 187.39 g/mol |

| IUPAC Name | (6-chloro-5-methoxypyridin-3-yl)boronic acid |

| InChI | InChI=1S/C6H7BClNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 |

| InChIKey | OJBRJRLOQQAEOJ-UHFFFAOYSA-N |

| SMILES Notation | B(C1=CC(=C(N=C1)Cl)OC)(O)O |

The compound exists as a solid at standard temperature and pressure, in line with most boronic acids of similar molecular weight . Its molecular structure features a pyridine ring as the core, with the boronic acid group positioned at the meta position relative to the nitrogen. This positioning influences its reactivity profile in coupling reactions.

Physical Properties and Stability

The physical characteristics of (6-Chloro-5-methoxypyridin-3-yl)boronic acid impact its handling, storage, and application in chemical synthesis. The compound requires specific storage conditions to maintain its stability and reactivity. Based on available data, it should be stored under inert atmosphere conditions at temperatures between 2-8°C to prevent degradation .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling Reactions

The primary application of (6-Chloro-5-methoxypyridin-3-yl)boronic acid lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a key building block for the synthesis of heterobiaryl compounds . This palladium-catalyzed reaction allows for the coupling of this boronic acid with various aryl or heteroaryl halides under relatively mild conditions.

In one documented application, 6-chloro-2-methoxypyridin-3-ylboronic acid (a positional isomer of our target compound) was utilized as a coupling partner in the Suzuki reaction to prepare new heterobiaryls, demonstrating the synthetic utility of these types of compounds . By extension, (6-Chloro-5-methoxypyridin-3-yl)boronic acid would be expected to participate in similar transformations, allowing for the construction of diverse bipyridine derivatives and other heterocyclic structures.

| Parameter | Classification |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

The compound is classified as a skin and eye irritant (Category 2) and may cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3) . These hazard classifications are typical for many laboratory chemicals and indicate the need for appropriate personal protective equipment and handling procedures.

Related Compounds and Structural Analogs

Pyridinylboronic Acid Analogs

Several structural analogs of (6-Chloro-5-methoxypyridin-3-yl)boronic acid exist, differing in the position of substituents or the nature of the substituents themselves. These analogs include:

-

(3-Chloro-5-methoxypyridin-4-yl)boronic acid (CAS: 2096339-57-8): This isomer has the boronic acid group at the 4-position rather than the 3-position, and the chloro substituent at the 3-position instead of the 6-position.

-

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS: 856250-60-7): This analog substitutes the chlorine atom with a fluorine atom while maintaining the same position of the boronic acid and methoxy groups .

-

(6-Chloro-2-methoxypyridin-3-yl)boronic acid: This compound has been documented in the literature as a coupling partner in Suzuki reactions for the preparation of new heterobiaryls .

These structural variations significantly influence the reactivity, stability, and application profile of these compounds. The position of the boronic acid group relative to the pyridine nitrogen affects the electron density at the boron center, which in turn impacts its reactivity in coupling reactions. Similarly, the nature and position of the halogen substituent influence both the electronic properties and the steric environment of the molecule.

Synthetic Products Derived from (6-Chloro-5-methoxypyridin-3-yl)boronic acid

Through Suzuki coupling reactions, (6-Chloro-5-methoxypyridin-3-yl)boronic acid can be transformed into a variety of heterobiaryl compounds. These include:

-

5-(6′-Chloro-5′-methoxypyridin-3′-yl)pyrimidine: This heterobiaryl would result from coupling with bromopyrimidine.

-

Various bipyridine derivatives: Coupling with bromopyridines or chloropyridines would yield diverse bipyridine structures with potential applications in coordination chemistry and materials science.

The resulting heterobiaryls often exhibit interesting properties for applications in medicinal chemistry, materials science, and catalysis, highlighting the synthetic utility of (6-Chloro-5-methoxypyridin-3-yl)boronic acid as a building block.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume